Methyl-6-isocyanohexanoate
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Overview
Description
Methyl-6-isocyanohexanoate is an organic compound with the molecular formula C8H13NO2. It is characterized by the presence of an isocyanate group attached to a hexanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl-6-isocyanohexanoate can be synthesized through several methods. One common approach involves the reaction of 6-bromohexanoic acid with sodium cyanate in the presence of a base, followed by esterification with methanol. The reaction conditions typically require a temperature range of 50-70°C and a reaction time of 12-24 hours .
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the product. The reaction is typically carried out under controlled temperature and pressure conditions to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: Methyl-6-isocyanohexanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: Nucleophilic substitution reactions can replace the isocyanate group with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium azide (NaN3) and hydrazine (N2H4) are employed for substitution reactions
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
Methyl-6-isocyanohexanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Methyl-6-isocyanohexanoate involves its interaction with various molecular targets. The isocyanate group can react with nucleophiles such as amines and alcohols, forming stable urea and carbamate derivatives. These reactions are crucial in the synthesis of biologically active compounds and materials .
Comparison with Similar Compounds
- Methyl isocyanate
- Ethyl isocyanate
- Hexyl isocyanate
Comparison: Methyl-6-isocyanohexanoate is unique due to its hexanoate ester group, which imparts distinct chemical properties compared to other isocyanates. This structural difference influences its reactivity and applications, making it a valuable compound in specific synthetic and industrial processes .
Properties
IUPAC Name |
methyl 6-isocyanohexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-9-7-5-3-4-6-8(10)11-2/h3-7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXHBDDRXUDVIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC[N+]#[C-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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